Cas no 2138278-23-4 (Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-)

Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-
-
- インチ: 1S/C9H10BrClFNO2S/c1-5(2)13-16(14,15)9-6(10)3-4-7(11)8(9)12/h3-5,13H,1-2H3
- InChIKey: QJKQCODLEMRELF-UHFFFAOYSA-N
- SMILES: C1(S(NC(C)C)(=O)=O)=C(Br)C=CC(Cl)=C1F
Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-696014-0.5g |
6-bromo-3-chloro-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide |
2138278-23-4 | 0.5g |
$699.0 | 2023-03-10 | ||
Enamine | EN300-696014-1.0g |
6-bromo-3-chloro-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide |
2138278-23-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-696014-0.25g |
6-bromo-3-chloro-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide |
2138278-23-4 | 0.25g |
$670.0 | 2023-03-10 | ||
Enamine | EN300-696014-5.0g |
6-bromo-3-chloro-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide |
2138278-23-4 | 5.0g |
$2110.0 | 2023-03-10 | ||
Enamine | EN300-696014-0.1g |
6-bromo-3-chloro-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide |
2138278-23-4 | 0.1g |
$640.0 | 2023-03-10 | ||
Enamine | EN300-696014-0.05g |
6-bromo-3-chloro-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide |
2138278-23-4 | 0.05g |
$612.0 | 2023-03-10 | ||
Enamine | EN300-696014-10.0g |
6-bromo-3-chloro-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide |
2138278-23-4 | 10.0g |
$3131.0 | 2023-03-10 | ||
Enamine | EN300-696014-2.5g |
6-bromo-3-chloro-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide |
2138278-23-4 | 2.5g |
$1428.0 | 2023-03-10 |
Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)- 関連文献
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-に関する追加情報
Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)- (CAS No. 2138278-23-4)
The compound Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)- (CAS No. 2138278-23-4) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzenesulfonamide backbone substituted with bromine, chlorine, and fluorine atoms at specific positions, along with an N-(1-methylethyl) group. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for research and industrial applications.
Benzenesulfonamide derivatives have been extensively studied due to their versatility in chemical reactions and their ability to act as intermediates in the synthesis of more complex molecules. The substitution pattern in this compound—specifically the placement of bromine at position 6, chlorine at position 3, and fluorine at position 2—plays a crucial role in determining its reactivity and stability. Recent studies have highlighted the importance of such substitution patterns in influencing the electronic properties of aromatic compounds, which can be leveraged in the development of new materials and pharmaceuticals.
The N-(1-methylethyl) group attached to the sulfonamide moiety further enhances the compound's utility. This group contributes to the molecule's lipophilicity, making it more suitable for applications where solubility and bioavailability are critical factors. For instance, this compound has been explored as a potential precursor in the synthesis of bioactive molecules, including those with anti-inflammatory and antimicrobial properties.
Recent advancements in synthetic chemistry have enabled the precise control of substitution patterns in aromatic compounds like Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-. Techniques such as directed metallation and cross-coupling reactions have been employed to synthesize this compound with high purity and yield. These methods not only improve the efficiency of synthesis but also allow for greater customization of the product's properties, catering to diverse industrial needs.
In terms of applications, this compound has found significant use in the pharmaceutical industry as an intermediate in drug discovery programs. Its ability to undergo various transformations makes it a valuable building block for constructing complex molecular architectures. Additionally, its unique electronic properties make it a candidate for use in advanced materials such as semiconductors and optoelectronic devices.
From an environmental perspective, understanding the fate and transport of Benzenesulfonamide derivatives is crucial for assessing their potential impact on ecosystems. Recent research has focused on evaluating the biodegradation pathways of such compounds under various environmental conditions. These studies are essential for ensuring that their use does not pose unintended risks to aquatic or terrestrial environments.
In conclusion, Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)- (CAS No. 2138278-23-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, derived from precise substitution patterns and functional groups, continues to make it a focal point for both academic research and industrial innovation. As advancements in synthetic methods and material science progress, this compound is expected to play an even more significant role in shaping future technologies and therapeutic solutions.
2138278-23-4 (Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-) Related Products
- 1248791-32-3(1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine)
- 19142-73-5(2-chloro-4-nitro-N-(pyridin-3-yl)benzamide)
- 1443309-76-9((4-chloro-3-methylphenyl)-(furan-2-yl)methanol)
- 2680823-11-2(2-(2-chlorophenyl)methyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)
- 58436-29-6((E)-3-Hydroxy-4',5-dimethoxystilbene)
- 112206-56-1(2,6-Dichloro-a-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetamide)
- 2159207-55-1(ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate)
- 1806349-22-3(1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene)
- 1261513-10-3(3-Methyl-2-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile)
- 1794620-64-6(1,2-Bis(2,4,6-tribromophenoxy)ethane-d4)




